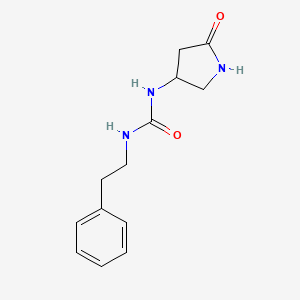

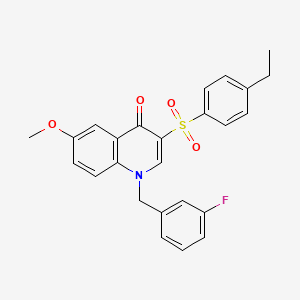

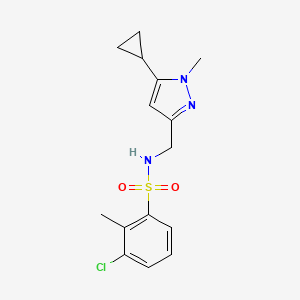

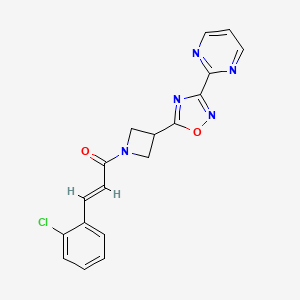

![molecular formula C20H22N2O3 B2418257 2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941872-92-0](/img/structure/B2418257.png)

2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide”, also known as EOPB, is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It has shown potential in various fields of research and industry.

Molecular Structure Analysis

The molecular formula of “2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide” is C20H22N2O3. The molecular weight is 338.407. Unfortunately, the specific molecular structure analysis is not available in the search results.Wissenschaftliche Forschungsanwendungen

Dopamine Receptor Binding

- The substituted benzamide drug raclopride has demonstrated high affinity for dopamine D-2 receptors in the rat brain, indicating its potential as a selective antagonist for these receptors. This specificity suggests applications in studies related to dopamine-mediated processes and possibly in the development of treatments for disorders involving the dopaminergic system (Köhler et al., 1985).

PPARgamma Agonists

- Research into N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, which include structural similarities to 2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, has revealed their antidiabetic activity in rodent models. This indicates potential applications in diabetes treatment and provides insights into the structural activity relationship essential for therapeutic efficacy (Cobb et al., 1998).

Anticancer Evaluation

- A series of substituted benzamides have been synthesized and evaluated for their anticancer activity against several cancer cell lines. These studies highlight the potential therapeutic applications of these compounds in cancer treatment, demonstrating moderate to excellent anticancer activity in comparison to reference drugs (Ravinaik et al., 2021).

Radical Cascade Approach

- Research involving benzofuran derivatives, which are structurally related to 2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, has shown promising results in the synthesis of complex molecular structures through radical cascade reactions. This has implications for synthetic organic chemistry and the development of new pharmacologically active compounds (Ishibashi et al., 1999).

Wirkmechanismus

Target of Action

The primary target of 2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in blood clotting. By inhibiting FXa, this compound can prevent the formation of blood clots .

Mode of Action

2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds to FXa and inhibits its activity, thereby preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a decrease in thrombin generation and, consequently, a reduction in blood clot formation .

Biochemical Pathways

The inhibition of FXa by 2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide affects the coagulation cascade . This cascade is a series of reactions that lead to the formation of a blood clot. By inhibiting FXa, this compound disrupts the cascade, preventing the formation of thrombin and, ultimately, the formation of a blood clot .

Pharmacokinetics

The pharmacokinetic properties of 2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide are characterized by good bioavailability, low clearance, and a small volume of distribution . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Result of Action

The molecular and cellular effects of 2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide’s action are primarily related to its anticoagulant activity. By inhibiting FXa, it reduces thrombin generation, which in turn decreases platelet aggregation and prevents the formation of blood clots . This can help prevent thromboembolic diseases .

Eigenschaften

IUPAC Name |

2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-2-25-18-11-4-3-10-17(18)20(24)21-15-8-7-9-16(14-15)22-13-6-5-12-19(22)23/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCMNUXEEUQAKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2418176.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2418179.png)

![2-[(2,4-Difluorophenoxy)methyl]oxirane](/img/structure/B2418181.png)

![benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2418184.png)

![2-Naphthalen-1-yl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2418188.png)

![1-(2-((4-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2418191.png)

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2418196.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2418197.png)